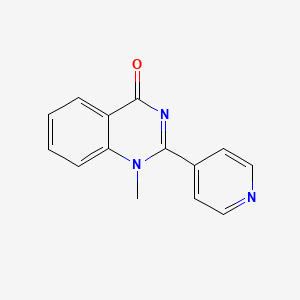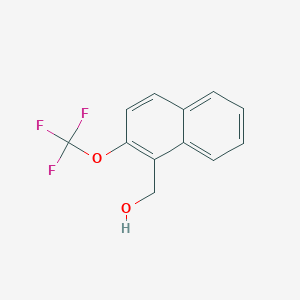
2-(Trifluoromethoxy)naphthalene-1-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethoxy)naphthalene-1-methanol is a chemical compound with the molecular formula C11H7F3O2 It features a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
One common method is the lithiation of 2-trifluoromethoxynaphthalene, followed by the reaction with formaldehyde to introduce the methanol group . The reaction conditions often require low temperatures and the use of strong bases such as n-butyllithium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of new trifluoromethoxylation reagents has facilitated the industrial synthesis of such compounds .
化学反応の分析
Types of Reactions
2-(Trifluoromethoxy)naphthalene-1-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted naphthalenes with different functional groups, such as aldehydes, carboxylic acids, and hydrocarbons .
科学的研究の応用
2-(Trifluoromethoxy)naphthalene-1-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.
作用機序
The mechanism by which 2-(Trifluoromethoxy)naphthalene-1-methanol exerts its effects is primarily through its interactions with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- 1-(Trifluoromethoxy)naphthalene-2-methanol
- 1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene
Uniqueness
2-(Trifluoromethoxy)naphthalene-1-methanol is unique due to the specific positioning of the trifluoromethoxy and methanol groups on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C12H9F3O2 |
|---|---|
分子量 |
242.19 g/mol |
IUPAC名 |
[2-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6,16H,7H2 |
InChIキー |
FZLIWYKCJYFWMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


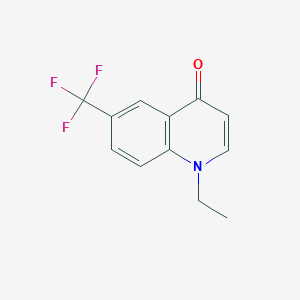
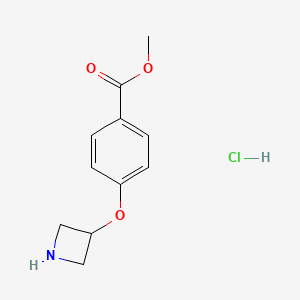
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)


![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
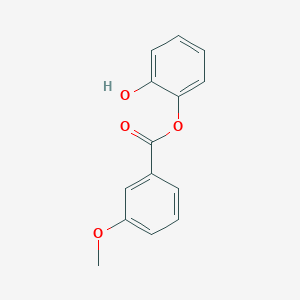

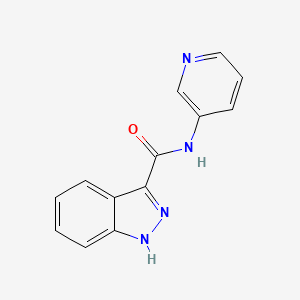
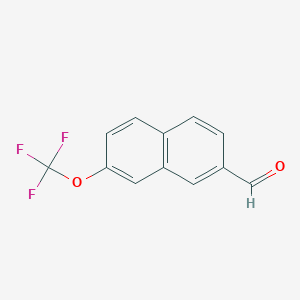


![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
